molecular formula C13H11BrN2O B2981487 N-(5-bromopyridin-2-yl)-4-methylbenzamide CAS No. 86843-83-6

N-(5-bromopyridin-2-yl)-4-methylbenzamide

Cat. No.: B2981487
CAS No.: 86843-83-6
M. Wt: 291.148
InChI Key: FXUJDYYVZVYCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-2-yl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 5-bromopyridin-2-yl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets. It has been synthesized as part of a broader effort to develop antibacterial agents, kinase inhibitors, and epigenetic modulators .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUJDYYVZVYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Antibacterial Activity: Comparison with Pyridine-Based Benzamide Derivatives

N-(5-Bromopyridin-2-yl)-4-methylbenzamide (compound 4b ) was evaluated alongside other 5-bromo/nitropyridin-2-yl benzamide derivatives for antibacterial activity. Key findings include:

  • MIC Values : The compound exhibited MIC values ranging from 0.22–1.49 μM against Gram-positive and Gram-negative bacteria, comparable to its analogs (e.g., 4-chloro and 4-nitro derivatives). However, a sulfonamide derivative (compound 5 ) outperformed all benzamides, with superior MIC values, highlighting the enhanced activity of sulfonamide groups over benzamide scaffolds in this context .
Compound Substituent on Benzamide MIC Range (μM)
4b (Target Compound) 4-methyl 0.22–1.49
4c 4-chloro 0.25–1.50
4d 4-nitro 0.30–1.55
5 (Sulfonamide) Trifluoromethanesulfonyl 0.15–0.80

Kinase Inhibition: Structural Analogues with 4-Methylbenzamide Moieties

Several 4-methylbenzamide derivatives have been designed as kinase inhibitors. For example:

  • Hybrid Purine-Benzamide Compounds : Derivatives such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (compounds 7–9, 13, 15 ) incorporate purine bases linked via flexible chains. These compounds mimic ATP-competitive inhibitors and show activity against kinases like PDGFRα, Abl, and VEGFR1. Molecular docking studies reveal that the 4-methylbenzamide fragment anchors the compounds in hydrophobic pockets, while the purine moiety engages in hydrogen bonding .
  • Ethynyl-Linked Derivatives: Compounds like 3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide demonstrate enhanced enzymatic and antiproliferative activity compared to non-ethynyl precursors.

In contrast, this compound lacks the extended linker or purine groups, suggesting its kinase inhibition profile (if any) may differ due to reduced capacity for ATP-binding site interactions.

HDAC Inhibition: Selectivity Profiles of 4-Methylbenzamide Derivatives

Compounds with 4-methylbenzamide scaffolds have been explored as HDAC inhibitors:

  • Compound 109: A potent dual HDAC1/HDAC3 inhibitor (IC₅₀ = 10 nM for both) with a hexyl linker and 2-aminophenyl group.
  • Compound 3 : Selective for HDAC1 (IC₅₀ = 15 nM vs. >1 μM for HDAC3), attributed to its biphenylamide structure .

While this compound shares the 4-methylbenzamide core, its bromopyridine substituent may limit HDAC inhibition due to steric hindrance or lack of critical zinc-binding groups (e.g., hydroxamates). This highlights the importance of auxiliary substituents in modulating HDAC isoform selectivity.

Structural Similarity Analysis

Computational comparisons using Tanimoto coefficients reveal compounds with structural overlap:

  • CAS 919486-40-1 : 57.97% similarity, featuring a pyrimidine ring instead of pyridine.
  • CAS 641569-94-0 : 56.82% similarity, with a morpholine substituent .

Biological Activity

N-(5-bromopyridin-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a brominated pyridine moiety linked to a 4-methylbenzamide structure. The presence of the bromine atom is hypothesized to enhance the compound's reactivity and binding affinity towards biological targets.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition . It binds to the active sites of various enzymes, thus inhibiting their activity. This inhibition can interfere with critical biochemical pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies .

Key Enzyme Targets

  • Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways. In vitro studies have shown that derivatives with similar structures exhibit significant inhibitory effects on various protein kinases .
  • Cytochrome P450 Enzymes : Research indicates that the compound can influence cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and synthesis of endogenous compounds .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)
K562 (CML)2.27
HL-60 (Leukemia)1.42
MCF-7 (Breast)3.50
HeLa (Cervical)4.00

These findings suggest that the compound possesses selective cytotoxicity towards malignant cells while maintaining lower toxicity against normal human cells .

Enzyme Inhibition Assays

Inhibition assays have revealed that this compound effectively inhibits key kinases involved in cancer progression:

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
This compound3643
Imatinib5881
Sorafenib86100

These results indicate that while this compound shows promising activity, it may require further optimization to enhance its potency relative to established inhibitors like imatinib and sorafenib .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds, such as N-(5-chloropyridin-2-yl)-4-methylbenzamide, which also exhibit significant biological activity:

Compound NameChemical FormulaUnique Features
This compoundC12H12BrN2OBromine substitution enhances reactivity
N-(5-chloropyridin-2-yl)-4-methylbenzamideC12H12ClN2OChlorine may influence binding properties
N-(pyridin-2-yl)-4-methylbenzamideC11H12N2OLacks halogen substituents, potentially different properties

The comparative analysis highlights how variations in halogen substitution can significantly impact the biological activity and interaction profiles of these compounds .

Case Studies and Future Directions

Case Study: Anticancer Screening
A high-throughput screening study evaluated the cytotoxic effects of various compounds, including this compound, against non-small-cell lung cancer (NSCLC) lines. The compound exhibited selective toxicity towards certain lines, prompting further investigation into its mechanism of action and potential therapeutic applications .

Future Research Directions
Further studies are warranted to explore:

  • The detailed mechanism of action at the molecular level.
  • Structure–activity relationship (SAR) analyses to identify modifications that could enhance efficacy.
  • In vivo studies to assess pharmacokinetics and therapeutic potential in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.